Benzenemethanaminium, 3,3'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride
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Overview
Description
Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride is a complex organic compound with a unique structure This compound is characterized by its biphenyl core, which is substituted with various functional groups, including azo, imino, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride involves multiple steps. The initial step typically includes the formation of the biphenyl core through a coupling reaction. Subsequent steps involve the introduction of azo and imino groups through diazotization and condensation reactions, respectively. The final step includes the quaternization of the amine groups to form the dichloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride can undergo various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The imino groups can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperature and pH to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azo groups may yield nitro compounds, while reduction of the imino groups may produce primary amines.
Scientific Research Applications
Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biological stain or marker due to its azo groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride involves its interaction with molecular targets such as enzymes and receptors. The azo and imino groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The compound’s structure allows it to interact with multiple targets, making it versatile in its effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride
- Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, sulfate
Uniqueness
The uniqueness of Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride lies in its specific functional groups and their arrangement, which confer distinct chemical properties and potential applications. The dichloride salt form enhances its solubility and stability compared to other similar compounds.
Properties
CAS No. |
40948-42-3 |
---|---|
Molecular Formula |
C52H76Cl2N12O6 |
Molecular Weight |
1036.1 g/mol |
IUPAC Name |
bis(3-aminopropyl)-[[3-[[1-[4-[4-[[2-[[5-[[bis(3-aminopropyl)-methylazaniumyl]methyl]-2-methoxyphenyl]diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylanilino]-1,3-dioxobutan-2-yl]diazenyl]-4-methoxyphenyl]methyl]-methylazanium;dichloride |
InChI |
InChI=1S/C52H74N12O6.2ClH/c1-35-29-41(15-17-43(35)57-51(67)49(37(3)65)61-59-45-31-39(13-19-47(45)69-7)33-63(5,25-9-21-53)26-10-22-54)42-16-18-44(36(2)30-42)58-52(68)50(38(4)66)62-60-46-32-40(14-20-48(46)70-8)34-64(6,27-11-23-55)28-12-24-56;;/h13-20,29-32,49-50H,9-12,21-28,33-34,53-56H2,1-8H3;2*1H |
InChI Key |
GGXXCWAZEOQWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=CC(=C3)C[N+](C)(CCCN)CCCN)OC)C)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)C[N+](C)(CCCN)CCCN)OC.[Cl-].[Cl-] |
Origin of Product |
United States |
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